![molecular formula C12H10N2O2 B11889636 1,3-Dimethylchromeno[2,3-C]pyrazol-4(1H)-one CAS No. 37703-63-2](/img/structure/B11889636.png)
1,3-Dimethylchromeno[2,3-C]pyrazol-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dimethylchromeno[2,3-C]pyrazol-4(1H)-one is a heterocyclic compound that features a chromene and pyrazole fused ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethylchromeno[2,3-C]pyrazol-4(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-2H-chromen-2-one with hydrazine derivatives under acidic or basic conditions to form the pyrazole ring . The reaction conditions, such as temperature and solvent, can significantly influence the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and cost-effectiveness, often using catalysts and automated systems to ensure consistent quality .
Análisis De Reacciones Químicas
Types of Reactions
1,3-Dimethylchromeno[2,3-C]pyrazol-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions vary depending on the substituent, but typical reagents include halogens, acids, and bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chromeno-pyrazole oxides, while substitution reactions can produce a variety of functionalized derivatives .
Aplicaciones Científicas De Investigación
1,3-Dimethylchromeno[2,3-C]pyrazol-4(1H)-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: It is explored for use in organic electronics and as a building block for advanced materials.
Biological Studies: The compound’s interactions with biological targets are investigated to understand its mechanism of action and potential therapeutic uses.
Mecanismo De Acción
The mechanism of action of 1,3-Dimethylchromeno[2,3-C]pyrazol-4(1H)-one involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects such as anti-inflammatory or anticancer activity . The exact pathways and targets can vary depending on the specific application and derivative of the compound.
Comparación Con Compuestos Similares
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its use as a CDK2 inhibitor in cancer treatment.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another compound with significant biological activity, particularly in inhibiting cell proliferation.
Uniqueness
1,3-Dimethylchromeno[2,3-C]pyrazol-4(1H)-one is unique due to its fused ring system, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications, particularly in fields requiring specific structural features .
Propiedades
Número CAS |
37703-63-2 |
|---|---|
Fórmula molecular |
C12H10N2O2 |
Peso molecular |
214.22 g/mol |
Nombre IUPAC |
1,3-dimethylchromeno[2,3-c]pyrazol-4-one |
InChI |
InChI=1S/C12H10N2O2/c1-7-10-11(15)8-5-3-4-6-9(8)16-12(10)14(2)13-7/h3-6H,1-2H3 |
Clave InChI |
MUAZLHPQLAORKV-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN(C2=C1C(=O)C3=CC=CC=C3O2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



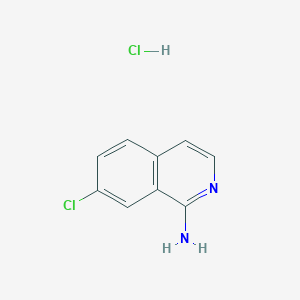
![Indeno[1,2-b]quinolizine](/img/structure/B11889572.png)

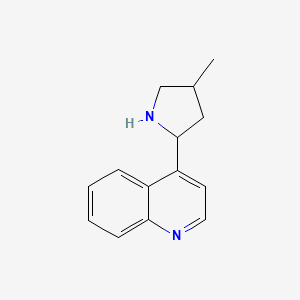
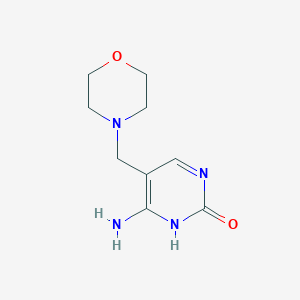
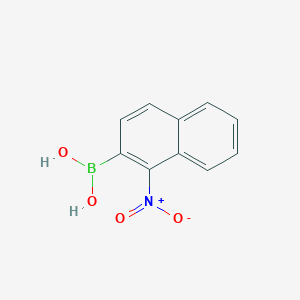

![5-(Aminomethyl)-2H-furo[2,3-h][1]benzopyran-2-one](/img/structure/B11889622.png)


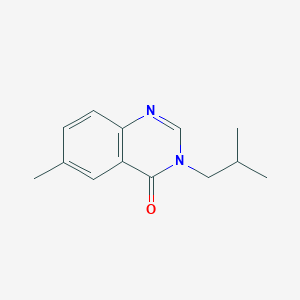
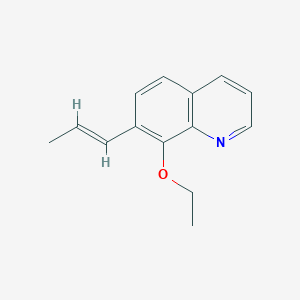
![[1-(N-Acetylglycyl)pyrrolidin-2-yl]boronic acid](/img/structure/B11889655.png)
